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molecular formula C11H9BrClN3 B8693964 3-Bromo-4-(4-chlorophenyl)-2-hydrazinylpyridine CAS No. 917969-41-6

3-Bromo-4-(4-chlorophenyl)-2-hydrazinylpyridine

Cat. No. B8693964
M. Wt: 298.56 g/mol
InChI Key: KMXISQGMKACRTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07572808B2

Procedure details

A mixture of 3-bromo-2-chloro-4-(4-chlorophenyl)pyridine (10 g, 33 mmol), pyridine (50 mL) and hydrazine monohydrate (4.8 g, 96 mmol) was heated to 120° C. for 16 h. After cooling to room temperature, water (300 mL) was added, which caused solid desired product to precipitate. This was filtered, washed with water (2×50 mL), and dried to obtain the title compound as a pale yellow solid (6 g), which was used without further purification.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
4.8 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3](Cl)=[N:4][CH:5]=[CH:6][C:7]=1[C:8]1[CH:13]=[CH:12][C:11]([Cl:14])=[CH:10][CH:9]=1.N1C=CC=CC=1.O.[NH2:23][NH2:24]>O>[Br:1][C:2]1[C:3]([NH:23][NH2:24])=[N:4][CH:5]=[CH:6][C:7]=1[C:8]1[CH:13]=[CH:12][C:11]([Cl:14])=[CH:10][CH:9]=1 |f:2.3|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
BrC=1C(=NC=CC1C1=CC=C(C=C1)Cl)Cl
Name
Quantity
50 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
4.8 g
Type
reactant
Smiles
O.NN
Step Two
Name
Quantity
300 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature

Outcomes

Product
Name
Type
product
Smiles
BrC=1C(=NC=CC1C1=CC=C(C=C1)Cl)NN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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